molecular formula C21H17F4N3OS B284292 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide

Cat. No. B284292
M. Wt: 435.4 g/mol
InChI Key: BBLCAZMDHUTLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide is a chemical compound used in scientific research. It is a potent inhibitor of a specific enzyme that plays a role in various biological processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide involves the inhibition of protein kinase activity. This inhibition leads to the disruption of various biological processes that rely on protein kinase activity, such as cell growth, differentiation, and survival. The specific mechanism of inhibition is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide are still under investigation. However, studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide in lab experiments is its potency as a protein kinase inhibitor. This compound can be used at low concentrations to achieve significant inhibition of protein kinase activity. However, one limitation of using this compound is its specificity for protein kinase. It may also inhibit other enzymes that are structurally similar to protein kinase.

Future Directions

For research on 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide include further investigation of its mechanism of action and its potential use in the treatment of cancer and other diseases. Studies could also focus on developing more specific inhibitors of protein kinase to reduce the potential for off-target effects. Additionally, research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide involves several steps. The starting material is 4-fluoro-2-nitrophenylamine, which is reacted with trifluoroacetic anhydride to form 4-fluoro-2-nitrophenyltrifluoroacetate. This intermediate is then reacted with thiourea to form 4-fluoro-2-nitrophenylthiourea. The final step involves the reaction of 4-fluoro-2-nitrophenylthiourea with N-(1-phenylethyl)acetamide in the presence of a reducing agent to produce 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide.

Scientific Research Applications

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide has been used in various scientific research studies. It is a potent inhibitor of a specific enzyme called protein kinase, which plays a role in various biological processes such as cell growth, differentiation, and survival. This compound has been used to study the role of protein kinase in cancer and other diseases.

properties

Molecular Formula

C21H17F4N3OS

Molecular Weight

435.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C21H17F4N3OS/c1-13(14-5-3-2-4-6-14)26-19(29)12-30-20-27-17(11-18(28-20)21(23,24)25)15-7-9-16(22)10-8-15/h2-11,13H,12H2,1H3,(H,26,29)

InChI Key

BBLCAZMDHUTLJL-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Origin of Product

United States

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